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molecular formula C5H7N B1348260 Cyclopropylacetonitrile CAS No. 6542-60-5

Cyclopropylacetonitrile

Cat. No. B1348260
M. Wt: 81.12 g/mol
InChI Key: FAUQRRGKJKMEIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06191300B1

Procedure details

A flask was equipped with stirrer, reflux condenser, thermometer, and charged with 75 ml of water and 36.8 grams (0.75 mole) sodium cyanide. Stirring was commenced and there was added 8.5 grams of tricapryl(methyl)ammonium chloride (ALIQUAT 336 phase-transfer catalyst) followed by 67.5 grams (0.50 mole) of the bromide product mixture comprising 55.7% cyclopropylmethyl bromide, 37.2% bromocyclobutane, and 7.1% bromobutene. The mixture slowly exothermed to about 50° C. After about 1 hour, heating was commenced so as to maintain the temperature of the mixture at 45° C. After 7 hours, gas chromatographic analysis of the organic phase indicated that cyclopropylmethyl bromide and 4-bromo-1-butene (i.e., bromobutene) were consumed, that cyclobutyl bromide was unchanged, and that cyclopropylacetonitrile and 1-cyano-3-butene were formed. The ratio (area %) of cyclopropylacetonitrile to 1-cyano-3-butene was 88:12. A minute trace (less than 1 area %) of cyanocyclobutane was detected.
Quantity
36.8 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
tricapryl(methyl)ammonium chloride
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
67.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].[Br-].[CH:5]1([CH2:8]Br)[CH2:7][CH2:6]1.Br[CH:11]1[CH2:14][CH2:13][CH2:12]1.BrC=CCC.BrCCC=C>O>[CH:5]1([CH2:8][C:1]#[N:2])[CH2:7][CH2:6]1.[C:1]([CH2:12][CH2:13][CH:14]=[CH2:11])#[N:2] |f:0.1|

Inputs

Step One
Name
Quantity
36.8 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Two
Name
tricapryl(methyl)ammonium chloride
Quantity
8.5 g
Type
reactant
Smiles
Step Three
Name
Quantity
67.5 g
Type
reactant
Smiles
[Br-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)CBr
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1CCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=CCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)CBr
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCC=C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A flask was equipped with stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
slowly exothermed to about 50° C
TEMPERATURE
Type
TEMPERATURE
Details
heating
WAIT
Type
WAIT
Details
After 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
were consumed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)CC#N
Name
Type
product
Smiles
C(#N)CCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06191300B1

Procedure details

A flask was equipped with stirrer, reflux condenser, thermometer, and charged with 75 ml of water and 36.8 grams (0.75 mole) sodium cyanide. Stirring was commenced and there was added 8.5 grams of tricapryl(methyl)ammonium chloride (ALIQUAT 336 phase-transfer catalyst) followed by 67.5 grams (0.50 mole) of the bromide product mixture comprising 55.7% cyclopropylmethyl bromide, 37.2% bromocyclobutane, and 7.1% bromobutene. The mixture slowly exothermed to about 50° C. After about 1 hour, heating was commenced so as to maintain the temperature of the mixture at 45° C. After 7 hours, gas chromatographic analysis of the organic phase indicated that cyclopropylmethyl bromide and 4-bromo-1-butene (i.e., bromobutene) were consumed, that cyclobutyl bromide was unchanged, and that cyclopropylacetonitrile and 1-cyano-3-butene were formed. The ratio (area %) of cyclopropylacetonitrile to 1-cyano-3-butene was 88:12. A minute trace (less than 1 area %) of cyanocyclobutane was detected.
Quantity
36.8 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
tricapryl(methyl)ammonium chloride
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
67.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].[Br-].[CH:5]1([CH2:8]Br)[CH2:7][CH2:6]1.Br[CH:11]1[CH2:14][CH2:13][CH2:12]1.BrC=CCC.BrCCC=C>O>[CH:5]1([CH2:8][C:1]#[N:2])[CH2:7][CH2:6]1.[C:1]([CH2:12][CH2:13][CH:14]=[CH2:11])#[N:2] |f:0.1|

Inputs

Step One
Name
Quantity
36.8 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Two
Name
tricapryl(methyl)ammonium chloride
Quantity
8.5 g
Type
reactant
Smiles
Step Three
Name
Quantity
67.5 g
Type
reactant
Smiles
[Br-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)CBr
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1CCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=CCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)CBr
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCC=C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A flask was equipped with stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
slowly exothermed to about 50° C
TEMPERATURE
Type
TEMPERATURE
Details
heating
WAIT
Type
WAIT
Details
After 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
were consumed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)CC#N
Name
Type
product
Smiles
C(#N)CCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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